Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate
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Overview
Description
Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate: is a complex organic compound with the following structural formula:
C15H19NO6
It consists of an ethyl ester group (C2H5COO-) attached to a 3-nitrobenzoate core, which in turn contains an amino group and a 3,4-dimethoxyphenyl (veratrole) substituent. The compound exhibits interesting properties due to its aromatic ring system and functional groups.
Preparation Methods
a. Synthetic Routes: The synthesis of Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate involves several steps:
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Nitration: : Start with 3-nitrobenzoic acid and react it with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3)
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Reduction: : Reduce the nitro group to an amino group (-NH2) using a reducing agent like tin(II) chloride (SnCl2) or iron(II) sulfate (FeSO4). This step converts the 3-nitrobenzoic acid to 3-aminobenzoic acid.
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Esterification: : React 3-aminobenzoic acid with ethyl alcohol (ethanol) in the presence of a strong acid catalyst (such as sulfuric acid) to form the ethyl ester.
b. Industrial Production: The industrial production of this compound involves scaling up the synthetic steps mentioned above. Optimization of reaction conditions, purification, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
a. Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the amino group to a nitro group or other functional groups.
Reduction: Reduction of the nitro group to an amino group is also possible.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Nitration: Concentrated H2SO4 and HNO3.
Reduction: Tin(II) chloride (SnCl2), iron(II) sulfate (FeSO4), or other reducing agents.
Esterification: Ethanol and a strong acid catalyst.
c. Major Products: The major product is Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitrobenzoate itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential pharmacological properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., as a drug or reagent). It likely involves interactions with cellular receptors, enzymes, or other biomolecules.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-3-nitrobenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-4-27-19(22)14-6-7-15(16(12-14)21(23)24)20-10-9-13-5-8-17(25-2)18(11-13)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3 |
InChI Key |
VMNXOWBGYWVRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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